

A Comparative Guide to the Cross-Reactivity of VEGFR-2 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for cross-reactivity data on "**Vegfr-2-IN-40**" did not yield any specific information for a compound with this designation. Consequently, this guide provides a comparative analysis of three well-characterized Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors: the highly selective compound CHMFL-VEGFR2-002, and the broader-spectrum clinical agents Sorafenib and Sunitinib. This comparison aims to provide a valuable resource for researchers evaluating VEGFR-2 inhibitors with different selectivity profiles.

Kinase Selectivity Profile: A Head-to-Head Comparison

The following table summarizes the inhibitory activity (IC50 or GI50 in nM) of CHMFL-VEGFR2-002, Sorafenib, and Sunitinib against a panel of kinases. Lower values indicate greater potency. It is important to note that the data for CHMFL-VEGFR2-002 comes from a different study and assay methodology than the data for Sorafenib and Sunitinib, which were compared head-to-head in a separate study.[1] Therefore, direct comparison of absolute values between CHMFL-VEGFR2-002 and the other two inhibitors should be interpreted with caution.



Kinase Target	CHMFL-VEGFR2- 002 (GI50, nM)	Sorafenib (Ki app, nM)	Sunitinib (Ki app, nM)
VEGFR-2	150	90	80
VEGFR-1	>10,000	26	15
VEGFR-3	>10,000	20	20
PDGFRα	620	57	2
PDGFRβ	618	57	2
c-Kit	>10,000	68	81
Flt-3	>10,000	58	250
RET	>10,000	43	Not Reported
Raf-1	Not Reported	6	Not Reported
B-Raf	Not Reported	22	Not Reported
B-Raf (V600E)	Not Reported	38	Not Reported
FGFR1	>10,000	580	Not Reported
FGFR3	>10,000	Not Reported	Not Reported
CSF1R	>10,000	Not Reported	Not Reported
Abl	>10,000	Not Reported	Not Reported
EphA2	>10,000	Not Reported	Not Reported
DDR2	>10,000	Not Reported	Not Reported

Data for CHMFL-VEGFR2-002 is from a BaF3 cell-based proliferation assay (GI50).[2] Data for Sorafenib and Sunitinib is from biochemical kinase assays (Ki app).[1]

Experimental Protocols In Vitro VEGFR-2 Kinase Inhibition Assay



This protocol outlines a typical in vitro enzyme-linked immunosorbent assay (ELISA)-based method for determining the inhibitory activity of compounds against VEGFR-2.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Poly(Glu, Tyr) 4:1 peptide substrate
- 96-well microplates
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP solution
- Test compounds (dissolved in DMSO)
- Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
- TMB (3,3',5,5'-tetramethylbenzidine) substrate
- Stop solution (e.g., 1 M H2SO4)
- Microplate reader

Procedure:

- Coating: Coat the wells of a 96-well microplate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C.
- Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20)
 to remove any unbound substrate.
- Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

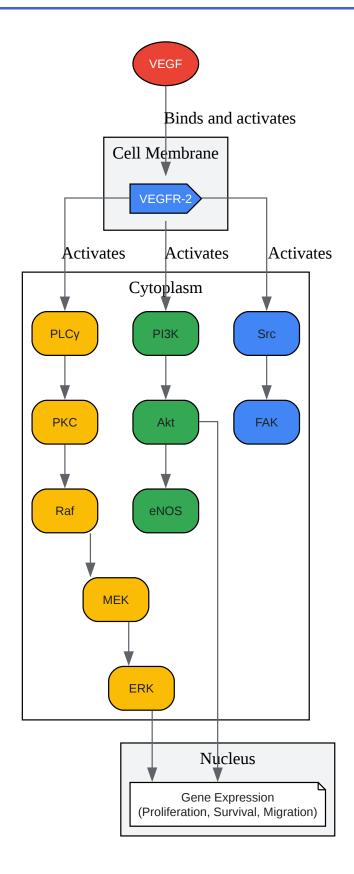


- Compound Addition: Add serial dilutions of the test compounds (and a DMSO control) to the wells.
- Enzyme Addition: Add the recombinant VEGFR-2 kinase to the wells.
- Reaction Initiation: Initiate the kinase reaction by adding ATP to the wells. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- Washing: Stop the reaction by washing the wells to remove ATP and unbound reagents.
- Antibody Incubation: Add the anti-phosphotyrosine-HRP antibody to the wells and incubate for 1-2 hours at room temperature to allow binding to the phosphorylated substrate.
- Washing: Wash the wells to remove any unbound antibody.
- Detection: Add the TMB substrate to the wells and incubate in the dark until a blue color develops.
- Stopping the Reaction: Stop the color development by adding the stop solution, which will turn the color to yellow.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

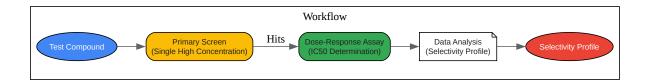
Visualizing Key Processes VEGFR-2 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2 upon binding of its ligand, VEGF. This pathway is crucial for angiogenesis, the formation of new blood vessels.









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References

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